
1,3,3-Trimethylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,3-Trimethylpyrrolidine is an organic compound with the molecular formula C7H15N. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of three methyl groups attached to the pyrrolidine ring, making it a highly substituted pyrrolidine derivative. It is a colorless liquid that is miscible with water and most organic solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3,3-Trimethylpyrrolidine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,3-dichloropropane with ammonia in the presence of a base can yield this compound. Another method involves the reduction of 1,3,3-trimethylpyrrolinium salts using suitable reducing agents .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of pyrrolidine derivatives. The process is carried out under high pressure and temperature in the presence of a metal catalyst such as palladium or nickel. This method ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1,3,3-Trimethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: N-oxides.
Reduction: Secondary and tertiary amines.
Substitution: N-alkylated or N-acylated derivatives.
Aplicaciones Científicas De Investigación
1,3,3-Trimethylpyrrolidine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mecanismo De Acción
The mechanism of action of 1,3,3-trimethylpyrrolidine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the nitrogen atom allows it to participate in hydrogen bonding and other interactions, influencing biological pathways and processes .
Comparación Con Compuestos Similares
Pyrrolidine: A simpler analog with no methyl substitutions.
1-Methylpyrrolidine: Contains one methyl group attached to the pyrrolidine ring.
2,2,5,5-Tetramethylpyrrolidine: A highly substituted derivative with four methyl groups
Uniqueness: 1,3,3-Trimethylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its high degree of substitution makes it more sterically hindered compared to simpler pyrrolidine derivatives, affecting its reactivity and interactions with other molecules .
Propiedades
Fórmula molecular |
C7H15N |
|---|---|
Peso molecular |
113.20 g/mol |
Nombre IUPAC |
1,3,3-trimethylpyrrolidine |
InChI |
InChI=1S/C7H15N/c1-7(2)4-5-8(3)6-7/h4-6H2,1-3H3 |
Clave InChI |
WACYTCDCBQXUAW-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCN(C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


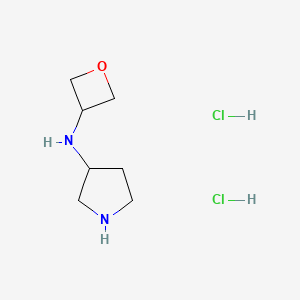
![5-[4-[2-[4-[(1,3-Dioxo-2-benzofuran-5-yl)oxy]-3-methylphenyl]propan-2-yl]-2-methylphenoxy]-2-benzofuran-1,3-dione](/img/structure/B13695963.png)

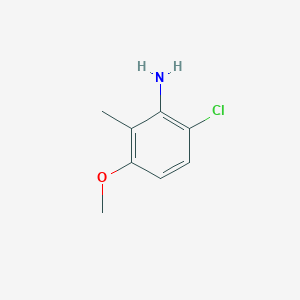
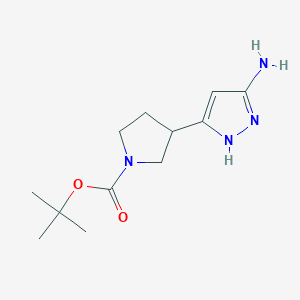
![Methyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13695985.png)
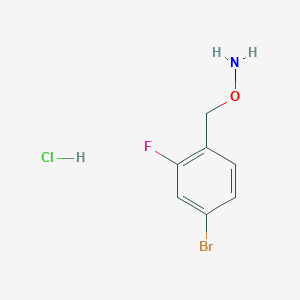
![5-[2-Fluoro-5-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13695993.png)
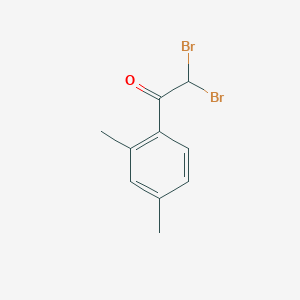
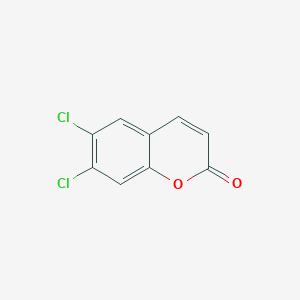
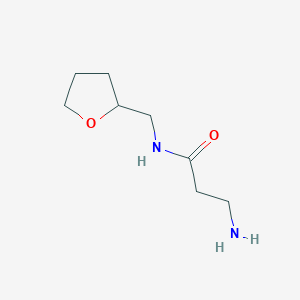
![Methyl (2R,3R)-rel-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13696009.png)

![O-[(3-Fluoro-2-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13696035.png)
